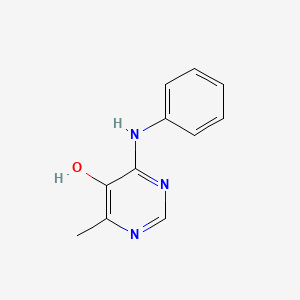
4-Anilino-6-methylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-6-methylpyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an anilino group at the 4-position and a hydroxyl group at the 5-position, along with a methyl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-6-methylpyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylpyrimidine and aniline.
Nucleophilic Substitution: The reaction between 2-chloro-4,6-dimethylpyrimidine and aniline in the presence of a base, such as sodium hydroxide, leads to the formation of 4-anilino-6-methylpyrimidine.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the 5-position of the pyrimidine ring. This can be achieved through various methods, including oxidation reactions using reagents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-6-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: Reduction reactions can convert the anilino group to an amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Major Products
Oxidation: Formation of 4-anilino-6-methylpyrimidin-5-one or 4-anilino-6-methylpyrimidin-5-carboxylic acid.
Reduction: Formation of 4-amino-6-methylpyrimidin-5-ol.
Substitution: Formation of various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
4-Anilino-6-methylpyrimidin-5-ol has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Anilino-6-methylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-6-aminoquinoline-3-carbonitriles: These compounds share a similar anilino group but differ in the core structure and functional groups.
2-(2,4,5-substituted-anilino)pyrimidine derivatives: These compounds have similar anilino substitutions but vary in the positions and types of substituents.
Uniqueness
4-Anilino-6-methylpyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61766-77-6 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-anilino-6-methylpyrimidin-5-ol |
InChI |
InChI=1S/C11H11N3O/c1-8-10(15)11(13-7-12-8)14-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13,14) |
InChI Key |
AOFVPPAZQIPHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





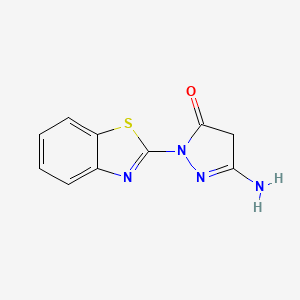


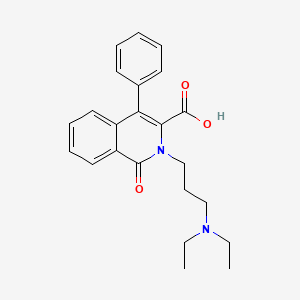
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
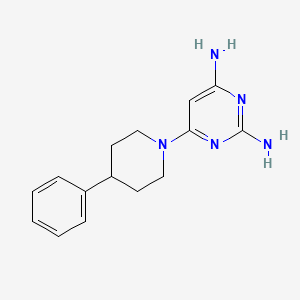
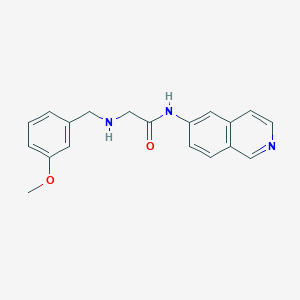
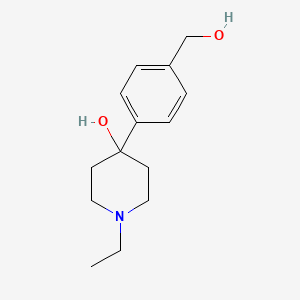
![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)

